molecular formula C13H8BrClF2N2O3S B2420827 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide CAS No. 1797736-88-9

5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide

Cat. No. B2420827
CAS RN: 1797736-88-9
M. Wt: 425.63
InChI Key: WGCKLHWTFXOGAU-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide, also known as BAY 61-3606, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridinecarboxamides and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 has been studied for its potential therapeutic applications in various scientific research fields. One of the major applications of 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 is in the treatment of cancer. Studies have shown that 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 inhibits the activity of the protein tyrosine kinase Src, which is known to play a key role in the development and progression of cancer. 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. In addition, 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 has been shown to have antiviral activity against hepatitis C virus.

Mechanism of Action

5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 inhibits the activity of the protein tyrosine kinase Src by binding to its ATP-binding site. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, migration, and survival. The inhibition of Src activity by 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth and metastasis.
Biochemical and Physiological Effects:
5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 has been shown to have a number of biochemical and physiological effects. In cancer cells, 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 induces apoptosis and inhibits cell proliferation, migration, and invasion. In addition, 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 has been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. In inflammatory diseases, 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 reduces the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 is its specificity for Src kinase. This makes it a valuable tool for studying the role of Src in various cellular processes. In addition, 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606. One area of research is the development of more potent and selective Src inhibitors based on the structure of 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606. Another area of research is the investigation of the potential use of 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 in combination with other drugs for the treatment of cancer and inflammatory diseases. Finally, the role of 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 in other cellular processes, such as autophagy and DNA damage response, warrants further investigation.

Synthesis Methods

The synthesis of 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 involves the reaction of 5-bromo-2-chloropyridine-3-carboxylic acid with 2-amino-5-difluoromethanesulfonylbenzonitrile in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a suitable solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) and is typically carried out under reflux conditions. The resulting product is then purified by column chromatography to obtain 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 in high yield and purity.

properties

IUPAC Name

5-bromo-2-chloro-N-[2-(difluoromethylsulfonyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClF2N2O3S/c14-7-5-8(11(15)18-6-7)12(20)19-9-3-1-2-4-10(9)23(21,22)13(16)17/h1-6,13H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCKLHWTFXOGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(N=CC(=C2)Br)Cl)S(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide

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